molecular formula C34H70N2O5Pt B8069292 Miriplatin hydrate

Miriplatin hydrate

Cat. No. B8069292
M. Wt: 782.0 g/mol
InChI Key: LWDBMUAJGMXQAY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miriplatin hydrate is a useful research compound. Its molecular formula is C34H70N2O5Pt and its molecular weight is 782.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Miriplatin hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Miriplatin hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intra-hepatic Arterial Administration for HCC : Miriplatin, when suspended in an oily lymphographic agent and administered intra-hepatically, inhibits the growth of human hepatoma cells. This suggests its effectiveness in transarterial chemoembolization for HCC treatment (Hanada et al., 2009).

  • Randomized Phase II Trial : A randomized trial comparing miriplatin with zinostatin stimalamer in patients with HCC showed that miriplatin has similar efficacy and that repeated dosing is possible without hepatic vascular injury in cases of relapse (Okusaka et al., 2009).

  • Pharmacokinetics in Hepatic or Renal Impairment : Studies show that miriplatin is selectively delivered to the liver, with its disposition not affected by hepatic impairment. However, in renal impairment, plasma concentrations may increase due to reduced renal clearance (Kitamura et al., 2011).

  • Transcatheter Arterial Chemotherapy for Small HCCs : Miriplatin infusion therapy is moderately effective and safe for small HCCs, although it cannot replace standard transarterial chemoembolization therapy (Yukisawa et al., 2012).

  • Safety in HCC Patients with Chronic Renal Failure : Studies suggest that transcatheter arterial chemotherapy with miriplatin can be safely used in HCC patients with chronic renal failure, without causing serious adverse events or elevating serum creatinine levels (Imai et al., 2013).

  • Combination Therapy with Radiofrequency Ablation : The combination of transcatheter arterial infusion chemotherapy using miriplatin and percutaneous radiofrequency ablation shows promising results for HCC, potentially allowing completion of treatment in one session (Imai et al., 2012).

  • Platinum–DNA Adduct Formation in HCC : Research indicates that miriplatin selectively accumulates and forms platinum–DNA adducts in human HCC tumors, which is a crucial aspect of its anticancer mechanism (Yasui et al., 2013).

  • Antitumor Activity Combined with Radiation : Miriplatin, when combined with radiation, demonstrates synergistic antitumor activity on HCC cells through apoptosis mediated by PUMA (p53 up-regulated modulator of apoptosis) and cell cycle arrest (Tanaka et al., 2020).

  • Interactions with Human Serum Albumin : Interaction studies between miriplatin and human serum albumin (HSA) reveal that miriplatin destabilizes the native structure of HSA and changes the microenvironment of Trp residue. This insight is crucial for understanding its pharmacodynamics (Zhang et al., 2016).

  • Miriplatin-Loaded Liposomes : Research on miriplatin-loaded liposomes suggests their potential for systematic administration in treating tumors other than HCC. They show robust stability and remarkable antitumor activities (Liu et al., 2016).

properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDBMUAJGMXQAY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70N2O5Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miriplatin hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miriplatin hydrate
Reactant of Route 2
Miriplatin hydrate
Reactant of Route 3
Miriplatin hydrate
Reactant of Route 4
Reactant of Route 4
Miriplatin hydrate
Reactant of Route 5
Miriplatin hydrate
Reactant of Route 6
Reactant of Route 6
Miriplatin hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.